![molecular formula C8H9F2IN2O2 B2754897 Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate CAS No. 2226182-48-3](/img/structure/B2754897.png)
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
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Description
This compound is an ester derived from a pyrazole carboxylic acid. The pyrazole ring is a five-membered ring with two nitrogen atoms. The ester functional group (COO) is attached to one of the carbons on the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For instance, difluoroethyl groups can be introduced using compounds like Ethyl bromodifluoroacetate .Molecular Structure Analysis
The molecular structure would consist of a pyrazole ring with an iodine substituent at the 5-position and a carboxylate ester at the 3-position. The ester is further substituted with a 2,2-difluoroethyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbon in the ester group, the nucleophilic nitrogen in the pyrazole ring, and the iodine substituent which can undergo various substitution reactions .Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-7(11)13(12-5)4-6(9)10/h3,6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOFTCVTGFHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)I)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
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